N-(4-Bromophenyl)-2-((3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)acetamide
Description
Properties
Molecular Formula |
C15H12BrN5OS |
|---|---|
Molecular Weight |
390.3 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-[(5-pyridin-3-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C15H12BrN5OS/c16-11-3-5-12(6-4-11)18-13(22)9-23-15-19-14(20-21-15)10-2-1-7-17-8-10/h1-8H,9H2,(H,18,22)(H,19,20,21) |
InChI Key |
CJXWONIACMEUMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=NN2)SCC(=O)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromophenyl)-2-((3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)acetamide typically involves multiple steps. One common method involves the reaction of 4-bromobenzyl chloride with pyridine-3-thiol in the presence of a base to form an intermediate. This intermediate is then reacted with 1H-1,2,4-triazole-5-thiol under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromophenyl)-2-((3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against various bacterial and fungal strains. For instance, derivatives of related compounds have shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves interference with microbial cell wall synthesis or function.
Case Study: Antimicrobial Evaluation
A study evaluating the antimicrobial efficacy of similar thiazole derivatives demonstrated that compounds with the bromophenyl group exhibited enhanced activity against pathogenic bacteria and fungi. The results were quantified using the turbidimetric method, indicating that these compounds could serve as leads in antibiotic development .
Anticancer Properties
N-(4-Bromophenyl)-2-((3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)acetamide has also been investigated for its anticancer potential. It has been shown to inhibit the proliferation of cancer cell lines, particularly those associated with breast cancer.
Case Study: Anticancer Screening
In a study involving the evaluation of similar compounds against the MCF7 breast cancer cell line, certain derivatives demonstrated significant cytotoxicity. The Sulforhodamine B assay revealed that specific modifications to the triazole ring could enhance anticancer activity, suggesting a structure-activity relationship that could be exploited in drug design .
Molecular Docking Studies
Molecular docking studies provide insights into the binding affinities and modes of action of these compounds at a molecular level. Research utilizing software like Schrodinger has illustrated how this compound interacts with target proteins involved in microbial resistance and cancer cell proliferation.
Findings from Molecular Modeling
The docking studies indicated that the compound forms strong interactions with key receptors involved in cancer progression and microbial resistance pathways. These findings are crucial for understanding how modifications to the chemical structure can improve efficacy and selectivity .
Synthesis Overview
The general procedure includes:
- Formation of the triazole ring via cyclization reactions.
- Introduction of the bromophenyl group through electrophilic substitution.
- Final acetamide formation through reaction with appropriate acetic acid derivatives.
These methods have been refined to enhance efficiency and reduce by-products .
Mechanism of Action
The mechanism of action of N-(4-Bromophenyl)-2-((3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Crystallographic and Physicochemical Properties
- Crystal Packing : ’s 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide exhibits a dihedral angle of 66.4° between aromatic rings, influencing intermolecular interactions (N–H⋯O, C–H⋯F) and solubility . The target compound’s pyridinyl-triazole system may adopt similar packing motifs.
Biological Activity
N-(4-Bromophenyl)-2-((3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activities, and relevant research findings.
Chemical Structure and Properties
The compound features a bromophenyl group, a pyridine moiety, and a 1,2,4-triazole structure linked by a thioether bond. Its molecular formula is C15H12BrN5OS with a molecular weight of 390.3 g/mol. The unique structural components contribute to its pharmacological properties.
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. In vitro studies have shown promising results against both Gram-positive and Gram-negative bacteria.
| Compound | Activity | Target |
|---|---|---|
| This compound | Antimicrobial | Bacterial strains |
| Other Triazole Derivatives | Antibacterial | Various bacteria |
Anticancer Activity
The compound's triazole moiety has been linked to anticancer activity. Studies utilizing the Sulforhodamine B (SRB) assay have demonstrated its ability to inhibit the growth of cancer cell lines such as MCF7 (human breast adenocarcinoma). Molecular docking studies suggest that the compound interacts with specific receptors involved in cancer pathways.
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- S-Alkylation Reaction : Involves the reaction of 4-(4-bromophenyl)-5-phenyltiazole with bromoacetyl derivatives.
- Ultrasound-Assisted Synthesis : Utilizes ultrasound radiation to enhance reaction efficiency.
Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of synthesized triazole derivatives against various pathogens. Results indicated that compounds similar to this compound exhibited significant antibacterial effects.
Study 2: Anticancer Screening
In another investigation focusing on anticancer properties, compounds were tested against MCF7 cells. The results highlighted that certain derivatives showed higher cytotoxicity compared to standard chemotherapeutic agents.
Q & A
Q. What are the key synthetic steps and characterization methods for this compound?
The synthesis typically involves multi-step reactions:
- Step 1 : Condensation of intermediates like halogenated aryl amines with triazole precursors under reflux conditions (e.g., using propan-2-ol as a solvent).
- Step 2 : Thioether bond formation via nucleophilic substitution, often requiring bases like triethylamine to facilitate sulfur linkage.
- Step 3 : Final purification via recrystallization or column chromatography . Characterization :
- FT-IR confirms functional groups (e.g., C=O at ~1650 cm⁻¹, S-H at ~2550 cm⁻¹).
- NMR (¹H/¹³C) verifies connectivity and substituent positions (e.g., pyridinyl protons at δ 8.5–9.0 ppm).
- LCMS validates molecular weight and purity .
Q. Which analytical techniques are critical for assessing purity and structural integrity?
- Elemental Analysis (CHNS) : Ensures stoichiometric agreement (e.g., C% 42.36, N% 15.44 for analogs).
- HPLC : Monitors reaction progress and purity (>95% threshold for biological assays).
- Melting Point Analysis : Detects impurities (sharp melting ranges, e.g., 148–150°C for triazole derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
